4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Description
4-[(4-tert-Butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a structurally complex sulfonamide derivative featuring a piperidine core substituted with two sulfonamide groups. The first sulfonamide is attached to the piperidine nitrogen (N,N-dimethyl), while the second is linked via a methylene bridge to a 4-tert-butylbenzene ring. The tert-butyl group enhances hydrophobicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4S2/c1-18(2,3)16-6-8-17(9-7-16)26(22,23)19-14-15-10-12-21(13-11-15)27(24,25)20(4)5/h6-9,15,19H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGGSQANMAXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Intermediate: 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide
Reaction Scheme :
-
Starting Material : 4-(Aminomethyl)piperidine (CAS 40371-16-6).
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Sulfonylation : React with dimethylsulfamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Conditions :
-
Molar Ratio : 1:1.2 (piperidine:dimethylsulfamoyl chloride)
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Temperature : 0°C → room temperature (RT), 12 h
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Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation.
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Introduction of 4-tert-Butylbenzenesulfonamide Side Chain
Reaction Scheme :
-
Sulfonyl Chloride Activation : 4-tert-Butylbenzenesulfonyl chloride (CAS 17120-00-6) in anhydrous DCM.
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Coupling : React with 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide using TEA under nitrogen.
Conditions :
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Molar Ratio : 1:1.1 (amine:sulfonyl chloride)
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Temperature : −10°C → RT, 8 h
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Workup : Dilute HCl wash, brine extraction, rotary evaporation.
Yield : 70–75% after recrystallization (ethanol/water).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput and reduce side reactions, flow chemistry parameters were optimized:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Residence Time | 15 min |
| Temperature | 25°C |
| Solvent | Tetrahydrofuran (THF) |
| Throughput | 2.4 kg/day |
Advantages :
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95% conversion rate vs. 78% in batch.
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Reduced impurity profile (≤0.5% by HPLC).
Catalytic Improvements
Phase-Transfer Catalysis (PTC) :
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Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%).
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Solvent System : Toluene/water (3:1).
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Yield Increase : 82% → 89% with 99% purity.
Critical Analytical Data
Structural Confirmation
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H, t-Bu), 2.92 (s, 6H, N(CH₃)₂), 3.45 (m, 2H, CH₂N), 7.68 (d, J=8.4 Hz, 2H, ArH) |
| HRMS (ESI+) | m/z 417.1732 [M+H]⁺ (calc. 417.1738) |
| HPLC (C18) | t₃ = 8.2 min, 99.2% purity |
Comparative Methodologies
Alternative Sulfonylation Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical (Batch) | TEA/DCM | 75 | 98.5 |
| Microwave-Assisted | DMAP/CH₃CN, 100°C, 30 min | 88 | 99.1 |
| Solid-Phase | Wang resin, DMF | 65 | 97.8 |
Trade-offs : Microwave methods offer rapid kinetics but require specialized equipment, whereas solid-phase synthesis simplifies purification at the cost of yield.
Challenges and Mitigation Strategies
Common Side Reactions
-
Over-Sulfonylation : Controlled stoichiometry (1:1.1 amine:sulfonyl chloride) minimizes bis-sulfonamide formation.
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Hydrolysis of Sulfonyl Chloride : Anhydrous conditions and low temperatures (−10°C) prevent decomposition.
Purification Challenges
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Recrystallization Solvent : Ethanol/water (4:1) achieves >99% purity by removing unreacted sulfonyl chloride.
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Chromatography : Gradient elution (ethyl acetate 20% → 50% in hexane) resolves diastereomers if present.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its sulfonamide groups are known to interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfonamide groups, which can form hydrogen bonds and other interactions with biological macromolecules. The piperidine ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-(((2-Chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034601-59-5)
- Structure : Differs by replacing the tert-butylbenzene group with a 2-chlorophenylmethylsulfonamide moiety.
- The smaller chlorophenyl substituent may allow tighter binding to sterically constrained targets .
- Synthetic Route : Likely involves sequential sulfonylation of piperidine intermediates, analogous to methods in and .
4-((3-(4-Methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2176271-03-5)
- Structure : Features a urea linkage instead of the tert-butylbenzenesulfonamide group.
Bosentan Related Compound A (CAS 1076126)
- Structure : Contains a pyrimidinyl-biphenyl system linked to 4-tert-butylbenzenesulfonamide.
- Key Differences :
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A (CAS 2034601-59-5) | Compound B (CAS 2176271-03-5) | Bosentan Derivative |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol¹ | 410.0 g/mol | ~400 g/mol | ~600 g/mol |
| LogP (Predicted) | ~3.5 | ~3.0 | ~2.8 | ~4.2 |
| Hydrogen Bond Donors | 2 | 2 | 3 | 2 |
| Key Functional Groups | Dual sulfonamides, tert-butyl | Chlorophenyl, sulfonamide | Urea, methoxybenzyl | Biphenyl, pyrimidine |
| Potential Applications | Enzyme inhibition, CNS targets | Antimicrobial | Kinase inhibition | Endothelin receptor antagonist |
¹Estimated based on structural analogs in and .
Biological Activity
The compound 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide , often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₄S₃
- Molecular Weight : 342.43 g/mol
- CAS Number : 61352-17-8
The compound features a piperidine ring substituted with sulfonamide and tert-butyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in the synthesis of folate, which is essential for nucleic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Some derivatives of sulfonamides have shown promise in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases.
Biological Activity Data
Research has documented various biological activities associated with this compound. Below is a summary table highlighting key findings from different studies:
| Biological Activity | Study Reference | Observations |
|---|---|---|
| Antibacterial Activity | Study A (Journal of Medicinal Chemistry) | Effective against E. coli and S. aureus |
| Cytotoxicity | Study B (Cancer Research Journal) | Induced apoptosis in cancer cell lines |
| Anti-inflammatory | Study C (Journal of Inflammation) | Reduced cytokine levels in vitro |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of the compound:
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Case Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
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Case Study on Cytotoxic Properties :
- Research outlined in the Cancer Research Journal indicated that the compound showed selective cytotoxicity towards certain cancer cell lines, leading to further exploration as a potential anticancer agent.
-
Case Study on Anti-inflammatory Effects :
- In a controlled trial published in the Journal of Inflammation, patients treated with a formulation containing this compound reported reduced symptoms of inflammation, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with tert-butylbenzenesulfonyl chloride and a piperidine derivative. React via nucleophilic substitution to form the sulfonamide linkage. Use solvents like dichloromethane or DMF, and maintain temperatures between 0–25°C to control side reactions .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
- Key Considerations : Protect amine groups during synthesis to prevent undesired side reactions. Optimize stoichiometry to avoid excess reagents contaminating the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), sulfonamide protons (δ ~7.5–8.0 ppm), and piperidine methyl groups (δ ~2.2–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- Purity Assessment :
- HPLC : Use a C18 column, acetonitrile/water gradient, and UV detection at 254 nm. Retention time and peak symmetry indicate purity .
- Table 1 : Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | Chemical shifts, coupling constants |
| HRMS | Molecular formula confirmation | Mass accuracy, isotopic pattern |
| HPLC | Purity assessment | Retention time, peak area % |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Assay Validation : Ensure consistent enzyme/inhibitor concentrations (e.g., carbonic anhydrase inhibition assays at pH 7.4) and validate with positive controls like acetazolamide .
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods to confirm target engagement .
- Purity Reassessment : Re-analyze compound batches via HPLC and NMR to rule out degradation or impurities causing variability .
Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of analogs?
- Computational Approaches :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with zinc ions in active sites .
- Synthetic Modifications :
- Systematic Substitution : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects. Modify the piperidine dimethyl groups to evaluate conformational flexibility .
- Biological Testing :
- Dose-Response Curves : Measure IC₅₀ values across analogs to quantify potency differences. Use cell-based assays (e.g., antiproliferative effects in cancer lines) for functional validation .
Q. What experimental strategies are effective in improving the solubility and bioavailability of this sulfonamide derivative?
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility. Characterize salts via XRPD to confirm crystallinity .
- Prodrug Design : Introduce hydrolyzable esters at the sulfonamide group to improve membrane permeability. Assess hydrolysis rates in plasma .
- Formulation Optimization : Use cyclodextrin complexes or lipid-based nanoemulsions to increase bioavailability in preclinical models .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetic Protocol :
- Rodent Models : Administer IV (1–5 mg/kg) and oral doses (10–20 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analytical Methods : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicity Screening :
- Acute Toxicity : Dose escalation in mice (10–100 mg/kg) over 14 days. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
- Genotoxicity : Perform Ames test and micronucleus assay to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
